Technical Monograph: 1-(2-Methoxyethyl)pyrrolidin-3-amine
Technical Monograph: 1-(2-Methoxyethyl)pyrrolidin-3-amine
The following technical guide is structured as an advanced monograph for drug discovery professionals.
Executive Summary
1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS 1096335-57-7) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry. Characterized by a primary amine capable of diverse covalent attachments and a tertiary amine core substituted with a methoxyethyl tail, this scaffold is prized for its ability to modulate physicochemical properties. The methoxyethyl group serves as a "solubilizing tail," often improving the metabolic stability and aqueous solubility of lipophilic drug candidates without introducing hydrogen bond donors that might penalize membrane permeability. This guide details its physicochemical profile, validated synthetic routes, and strategic applications in kinase and GPCR ligand design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 1096335-57-7 (Racemic) / 2045195-29-5 (R-isomer, 2HCl) |
| IUPAC Name | 1-(2-Methoxyethyl)pyrrolidin-3-amine |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| SMILES | COCCN1CCC(C1)N |
| InChI Key | SRWRVWNAMHIATJ-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil (Free base) |
| Boiling Point | ~86-90°C at 10 mmHg (Predicted) |
| pKa (Calculated) | ~9.8 (Primary amine), ~8.5 (Ring nitrogen) |
| LogP | -0.6 (Predicted, highly hydrophilic) |
Structural Analysis
The molecule features two distinct nitrogen centers:[1]
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Exocyclic Primary Amine (N3): The nucleophilic "handle" for amide coupling, reductive amination, or sulfonylation.
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Endocyclic Tertiary Amine (N1): Basic center providing solubility; the attached methoxyethyl group acts as a polar-neutral motif, mimicking hydration shells and reducing non-specific binding.
Synthetic Methodologies
Route A: N-Alkylation of Protected 3-Aminopyrrolidine (Preferred)
This route is favored for its operational simplicity and scalability. It avoids the formation of poly-alkylated byproducts common in direct alkylation of diamines by using a Boc-protective group strategy.
Reaction Scheme:
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Starting Material: tert-Butyl pyrrolidin-3-ylcarbamate (CAS 99724-19-3).
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Alkylation: Reaction with 1-bromo-2-methoxyethane in the presence of an inorganic base.
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Deprotection: Acidic cleavage of the Boc group.
Detailed Protocol:
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Alkylation Step:
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Dissolve tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in anhydrous acetonitrile (MeCN).
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Add Potassium Carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein reaction.
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Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.
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Reflux at 80°C for 12–16 hours under nitrogen atmosphere.
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Workup: Filter solids, concentrate filtrate, and partition between EtOAc/Water.[2] Dry organic layer (Na₂SO₄) and concentrate to yield the intermediate tert-butyl (1-(2-methoxyethyl)pyrrolidin-3-yl)carbamate.
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Deprotection Step:
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Dissolve the intermediate in 1,4-Dioxane.
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Add 4M HCl in Dioxane (5.0 eq) at 0°C.
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Stir at room temperature for 4 hours.
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Isolation: Concentrate in vacuo. The product is isolated as the dihydrochloride salt (hygroscopic solid).
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Free Base Generation: Dissolve salt in minimal water, basify with 50% NaOH to pH >12, and exhaustively extract with DCM.
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Route B: Reductive Amination (Alternative)
Useful when avoiding alkyl halides, though 2-methoxyacetaldehyde is less stable.
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Reagents: 3-(Boc-amino)pyrrolidine, 2-methoxyacetaldehyde, NaBH(OAc)₃, DCM.
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Mechanism: Formation of iminium ion followed by hydride transfer.
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 1-(2-methoxyethyl)pyrrolidin-3-amine via N-alkylation and Boc-deprotection.
Applications in Drug Discovery[11][12][13][14]
Scaffold Utility & Mechanism
The 1-(2-methoxyethyl)pyrrolidin-3-amine moiety is a "privileged structure" in kinase and GPCR inhibitor design.
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Solubility Enhancement: The ether oxygen accepts hydrogen bonds, increasing aqueous solubility without acting as a donor (which can limit permeability).
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Metabolic Stability: The methoxyethyl chain is often more resistant to oxidative metabolism (N-dealkylation) compared to simple ethyl or propyl chains due to the inductive effect of the oxygen.
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Vector Positioning: The pyrrolidine ring holds the exocyclic amine in a specific vector, allowing precise orientation of pharmacophores in the binding pocket.
Case Studies & Biological Targets[12]
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TrkA Kinase Inhibition: Pyrrolidinyl urea derivatives containing this core have been explored for treating pain and inflammation.[3] The amine serves as the attachment point for the urea linker, while the methoxyethyl tail extends into the solvent-exposed region of the kinase ATP pocket.
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RNA-Binding Protein Modulation (Zcchc11): Compounds targeting terminal uridylyltransferases (TUTases) like Zcchc11 utilize this scaffold to modulate RNA metabolism, relevant in oncology.
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JAK1 Selectivity: While AZD4205 uses a different pyrrolidine, the structure-activity relationship (SAR) principles apply: substitution at the pyrrolidine nitrogen (N1) is critical for tuning selectivity against other Janus kinases.
Application Logic Diagram
Caption: Strategic utility of the scaffold in modulating drug-like properties across target classes.
Handling, Safety, and Storage[6]
Hazard Identification[1][6][9]
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GHS Classification: Skin Corrosion 1B, Serious Eye Damage 1.
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Signal Word: DANGER.
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Hazard Statements: H314 (Causes severe skin burns and eye damage).
Handling Protocol
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Atmosphere: The free base is sensitive to carbon dioxide (carbamate formation) and oxidation. Handle under Nitrogen or Argon.
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly within a fume hood.
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Storage: Store at 2–8°C under inert gas. The dihydrochloride salt is hygroscopic; store in a desiccator.
References
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PubChem. 1-(2-methoxyethyl)pyrrolidin-3-amine (Compound). National Library of Medicine.[4] Available at: [Link]
- Google Patents.Compounds targeting RNA-binding or RNA-modifying proteins (CN116157392A). (Context for biological application).
